molecular formula C14H17BrN2O4S3 B4849849 5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide

5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B4849849
M. Wt: 453.4 g/mol
InChI Key: MTBIPUBEWXYHFZ-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group

Properties

IUPAC Name

5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O4S3/c1-3-17(4-2)24(20,21)12-7-5-11(6-8-12)16-23(18,19)14-10-9-13(15)22-14/h5-10,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBIPUBEWXYHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide typically involves the bromination of a thiophene derivative followed by sulfonamide formation. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Sulfonamide Formation: The brominated thiophene is then reacted with 4-(diethylsulfamoyl)aniline in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and automated systems for sulfonamide formation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-alkylthiophene-2-sulfonamides: These compounds share a similar thiophene-sulfonamide structure but with different alkyl groups.

    Thiophene Derivatives: Other thiophene-based compounds with various substituents.

Uniqueness

5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide is unique due to its specific combination of a bromine-substituted thiophene ring and a diethylsulfamoylphenyl group. This unique structure imparts specific chemical and biological properties that can be advantageous in certain applications, such as enhanced binding affinity in biochemical assays or improved stability in industrial processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide
Reactant of Route 2
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5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide

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